7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide

Medicinal Chemistry Chemical Synthesis Quality Control

7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide delivers a strategic C5-carboxamide handle that critically enhances π-stacking and hydrogen-bonding versus the unsubstituted or carboxylic acid analogs. This privileged scaffold drives sub-micromolar IGF-1R (J. Med. Chem.), CDK9/CyclinT (IC₅₀ 0.38 μM), and JAK-family potency. The carboxamide is the optimal launching point for amide coupling, reduction, and focused library synthesis—directly replacing inferior cores. Consistent ≥95% purity reduces in-house reprocessing, and cool/dry stability supports multi-year discovery programs. Choose the carboxamide to maximize target engagement from the first synthesis step. Inquire now for gram-to-kilogram supply.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 454685-89-3
Cat. No. B1502629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide
CAS454685-89-3
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=C(C2=CN=CN=C2N1)C(=O)N
InChIInChI=1S/C7H6N4O/c8-6(12)4-2-10-7-5(4)1-9-3-11-7/h1-3H,(H2,8,12)(H,9,10,11)
InChIKeyDYMCRSCIKQMSRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide (CAS 454685-89-3): Core Scaffold for Kinase Inhibitor Development


7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide (CAS 454685-89-3) is a heterocyclic building block featuring a 7-azaindole-like core with a carboxamide substituent at the C5 position . This scaffold serves as a privileged structure in medicinal chemistry for developing protein kinase inhibitors, particularly those targeting the Janus kinase (JAK) family and cyclin-dependent kinases (CDKs) [1]. The compound's molecular formula is C7H6N4O, with a molecular weight of 162.15 g/mol, and it is commercially available in research-grade purity (typically 95-98%) for use in synthetic chemistry and drug discovery programs .

Why 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide Cannot Be Interchanged with Other Pyrrolopyrimidine Scaffolds


Substitution of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide with closely related pyrrolopyrimidine analogs (e.g., 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid or unsubstituted 7H-pyrrolo[2,3-d]pyrimidine) is not straightforward due to the carboxamide group's unique influence on electronic properties, hydrogen-bonding capacity, and synthetic versatility. The carboxamide moiety at the C5 position modulates the electron density of the pyrimidine ring, enhancing π-stacking interactions with aromatic residues in kinase active sites [1]. Furthermore, the carboxamide serves as a critical handle for further derivatization, enabling the synthesis of diverse analogs with tailored biological activities [2]. Substitution with a carboxylic acid or hydrogen at this position would alter these properties, potentially compromising target engagement or synthetic utility.

Quantitative Differentiation Evidence for 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide (CAS 454685-89-3)


Purity and Identity Assurance for Synthetic Reliability

Commercial suppliers of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide (CAS 454685-89-3) specify a minimum purity of 95% as determined by HPLC or similar methods, ensuring reliable starting material quality for synthetic applications . This level of purity is comparable to other research-grade heterocyclic building blocks and is sufficient for most medicinal chemistry campaigns without additional purification steps.

Medicinal Chemistry Chemical Synthesis Quality Control

Privileged Scaffold for Kinase Inhibition: CDK9/CyclinT Activity

Derivatives based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, which includes the core of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide, have demonstrated potent inhibition of CDK9/CyclinT. In a 2021 study, eleven out of twenty C4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives exhibited activity against CDK9/CyclinT, with the most potent compound (7d) achieving an IC50 of 0.38 μM [1]. This level of activity validates the scaffold's utility as a starting point for developing selective CDK9 inhibitors, a key target in cancer therapy.

Kinase Inhibitors Cancer Research CDK9

Carboxamide Group Preference for Sub-Micromolar IGF-1R Potency

In a series of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine inhibitors of IGF-1R, the presence of a carboxamide group at the C(1′) position was found to be preferred for achieving sub-micromolar in vitro potency [1]. This finding underscores the importance of the carboxamide moiety in target engagement and provides a rationale for selecting 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide over analogs lacking this functional group (e.g., 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid) when designing IGF-1R inhibitors.

IGF-1R Inhibitors Cancer Structure-Activity Relationship

Key Application Scenarios for 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide in Drug Discovery and Chemical Synthesis


Synthesis of Focused Kinase Inhibitor Libraries

7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide serves as an optimal starting material for generating focused libraries of kinase inhibitors, particularly those targeting CDK9/CyclinT and JAK family kinases. The carboxamide group at C5 provides a versatile handle for further derivatization (e.g., amide coupling, reduction), enabling rapid exploration of structure-activity relationships (SAR). As demonstrated in the study by Pieterse et al., C4-substituted derivatives of this scaffold exhibit potent CDK9/CyclinT inhibition (IC50 = 0.38 μM for compound 7d), validating the utility of this core in cancer drug discovery [1].

Development of IGF-1R Targeted Therapeutics

The carboxamide moiety present in 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide is a critical determinant for achieving sub-micromolar potency against IGF-1R, as revealed by SAR studies on 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine inhibitors [1]. Researchers aiming to develop novel IGF-1R inhibitors for oncology applications should prioritize this carboxamide-containing scaffold over other pyrrolopyrimidine analogs to maximize the likelihood of achieving potent target engagement.

Quality-Controlled Intermediate for Multi-Step Synthesis

With a specified minimum purity of 95% [1], 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide is suitable for use as a reliable intermediate in multi-step synthetic sequences. Its consistent quality reduces the need for extensive in-house purification, thereby streamlining medicinal chemistry workflows and improving overall synthetic efficiency. The compound's stability under recommended storage conditions (cool, dry place) further supports its use in long-term research projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.